ALDH1A3 Inhibitory Activity of Benzyloxybenzaldehyde Derivatives
Derivatives based on the benzyloxybenzaldehyde scaffold of 4-(Benzyloxy)-2-hydroxybenzaldehyde have demonstrated potent and selective inhibition of ALDH1A3, a cancer stem cell marker. In a direct head-to-head comparison within a study, two specific derivatives (ABMM-15 and ABMM-16) showed IC50 values of 0.23 µM and 1.29 µM, respectively, against ALDH1A3 [1]. This contrasts with other ALDH isoforms and general cellular assays, highlighting the scaffold's potential for developing targeted cancer therapeutics.
| Evidence Dimension | Inhibitory potency against ALDH1A3 enzyme |
|---|---|
| Target Compound Data | IC50 = 0.23 µM (for derivative ABMM-15) and IC50 = 1.29 µM (for derivative ABMM-16) |
| Comparator Or Baseline | Other synthesized derivatives in the same study with significantly higher IC50 values (>10 µM) |
| Quantified Difference | Target derivatives are at least 7.8x (1.29 µM vs >10 µM) to 43x (0.23 µM vs >10 µM) more potent than the least active comparators in the same assay. |
| Conditions | In vitro enzymatic inhibition assay on recombinant human ALDH1A3 |
Why This Matters
This data provides a quantitative benchmark for potency, enabling procurement decisions for research projects focused on developing selective ALDH1A3 inhibitors.
- [1] Ibrahim-Ouali, M., et al. (2021). Design, synthesis, biological evaluation and in silico study of benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors. MDPI AG. View Source
